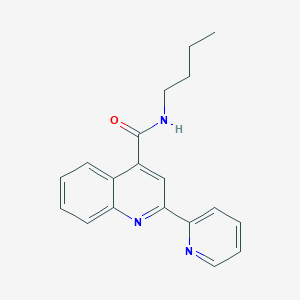

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-butyl-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-3-11-21-19(23)15-13-18(17-10-6-7-12-20-17)22-16-9-5-4-8-14(15)16/h4-10,12-13H,2-3,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSHFPVTQOBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:

Esterification: Nicotinic acid is esterified to yield an intermediate ester.

Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.

Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core

Common Reagents and Conditions

Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

Reduction: Sodium and ammonium chloride in ethanol

Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Features:

- Quinoline Core: A bicyclic aromatic system known for its pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities.

- Pyridin-2-yl Substituent : Enhances electronic interactions and binding affinity to biological targets like kinases or enzymes.

Synthesis: Typically involves multi-step reactions, starting with the formation of the quinoline core via the Skraup or Doebner-Miller synthesis, followed by substitution at the 2-position with pyridine. The carboxamide group is introduced via coupling reactions using agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF) .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences among quinoline-4-carboxamide derivatives and their implications:

Mechanism of Action

- Kinase Inhibition : Common among carboxamide derivatives (e.g., ), where the pyridine ring coordinates with ATP-binding sites.

- Protein Interaction: N-(3-Methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide inhibits FAT1 protein, suppressing cancer metastasis .

- Apoptosis Induction : Linked to mitochondrial pathway activation via caspase-3/7 upregulation (observed in ).

Key Differentiators of this compound

Balanced Lipophilicity : The butyl chain optimizes logP values (~3.2 predicted), enhancing blood-brain barrier penetration compared to polar analogs (e.g., hydroxyphenyl ).

Synthetic Flexibility : The carboxamide group allows facile modification for structure-activity relationship (SAR) studies.

Target Versatility : Pyridin-2-yl’s coordination capacity enables interactions with diverse targets (kinases, metalloenzymes).

Biological Activity

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a quinoline core with a pyridine substituent. Its molecular formula is , and it exhibits significant lipophilicity, which enhances its bioavailability and potential therapeutic efficacy.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Metal Ion Chelation : The pyridine moiety can chelate metal ions, influencing enzymatic activities and cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits notable activity against various pathogens, including Mycobacterium tuberculosis. Below is a summary of its biological activities:

Case Study 1: Antimycobacterial Activity

In a study focused on the antitubercular potential of quinoline derivatives, this compound was found to exhibit higher activity against M. tuberculosis than traditional drugs like isoniazid. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of various quinoline derivatives, including this compound. It demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential application in cancer therapy. The mechanism was linked to its ability to induce apoptosis through DNA damage.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Comparative studies with similar compounds have shown that modifications to the quinoline and pyridine moieties can significantly affect the compound's potency and selectivity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C21H18N3O | Strong antitubercular and anticancer activity |

| N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide | C21H20N3O | Enhanced lipophilicity, studied for similar applications |

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Quinoline core formation : Friedländer condensation or Gould-Jacobs reactions to construct the quinoline backbone .

- Substituent introduction : Suzuki-Miyaura coupling for pyridinyl group installation at position 2 .

- Amidation : Reaction of the carboxylic acid intermediate with n-butylamine using coupling agents like PyBOP or HATU in DMF, as described for analogous quinolinecarboxamides .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity .

- X-ray crystallography : SHELXL software refines crystallographic data to resolve bond lengths, angles, and intermolecular interactions .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?

- Structure-Activity Relationship (SAR) studies : Systematic variation of the N-alkyl group (e.g., methyl vs. butyl) and pyridinyl substituents reveals:

- Longer alkyl chains (e.g., butyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Pyridin-2-yl groups at position 2 exhibit stronger π-π stacking with enzyme active sites compared to pyridin-4-yl analogs, as seen in kinase inhibition assays .

- In vitro assays : Enzymatic inhibition studies (e.g., IC measurements) quantify activity changes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), and incubation time .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for false negatives .

- Crystallographic validation : Compare target binding modes using co-crystal structures to confirm mechanistic hypotheses .

Q. What in silico methods predict target interactions and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., tyrosine kinases) based on pyridinyl-quinoline scaffold orientation .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- ADMET prediction : SwissADME or ADMETLab estimates logP, solubility, and cytochrome P450 interactions .

Q. How can reaction conditions be optimized for synthesizing derivatives with improved yields?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for amidation steps .

- Continuous flow reactors : Enhances scalability and reduces byproducts in multi-step syntheses .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in Suzuki reactions .

Q. What approaches analyze SAR for therapeutic potential in diseases like cancer or neurodegeneration?

- In vivo efficacy models : Xenograft studies in mice assess tumor growth inhibition .

- Blood-brain barrier (BBB) penetration assays : Parallel artificial membrane permeability (PAMPA-BBB) predicts CNS activity .

- Transcriptomic profiling : RNA sequencing identifies downstream pathways affected by target engagement .

Q. What challenges arise in interpreting crystallographic data for quinolinecarboxamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.